- Conceptual basis of the selective activation of bis(dialkylamino)methoxyphosphines by weak acids and its application toward the preparation of deoxynucleoside phosphoramidites in situ, Journal of Organic Chemistry, 1985, 50(12), 2019-25

Cas no 92611-10-4 (Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester)

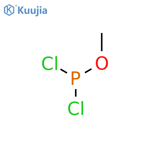

92611-10-4 structure

Produktname:Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester

- METHYL N,N,N',N'-TETRAISOPROPYLPHOSPHORODIAMIDITE

- N-[[di(propan-2-yl)amino]-methoxyphosphanyl]-N-propan-2-ylpropan-2-amine

- methoxy N,N,N',N'-tetraisopropylphosphordiamidite

- methyl N,N,N',N'-tetraisopropylphosphordiamidite

- Methyl N,N,N′,N′-tetraisopropylphosphorodiaMidite

- methyl tetraisopropylphosphorodiamidite

- Bis(diisopropylamino)methoxyphosphine

- Bis(diisopropylamino)methoxyphosphine;

- Methyl N,N,N′,N′-tetrakis(1-methylethyl)phosphorodiamidite (ACI)

- Phosphorodiamidous acid, tetrakis(1-methylethyl)-, methyl ester (9CI)

- Methyl N,N,N′,N′-tetraisopropylphosphordiamidite

- 92611-10-4

- SCHEMBL631105

- AKOS024375420

- G78188

- DTXSID40352994

- Methyl N,N,N,N-tetraisopropylphosphorodiaMidite

- bis(diisopropylamino) methoxyphosphine

- Phosphorodiamidous acid, tetrakis(1-methylethyl)-, methyl ester

- [(DIISOPROPYLAMINO)(METHOXY)PHOSPHANYL]DIISOPROPYLAMINE

- Methyl N,N,N inverted exclamation marka,N inverted exclamation marka-tetraisopropylphosphorodiamidite

- DB-009762

- starbld0015074

- Methyl N,N,N',N'-tetraisopropylphosphorodiamidite, 97%

- N,N,N',N'-Tetraisopropyl-1-methoxyphosphanediamine

-

- MDL: MFCD00451020

- Inchi: 1S/C13H31N2OP/c1-10(2)14(11(3)4)17(16-9)15(12(5)6)13(7)8/h10-13H,1-9H3

- InChI-Schlüssel: YFYBXOIQXOOUCI-UHFFFAOYSA-N

- Lächelt: O(C)P(N(C(C)C)C(C)C)N(C(C)C)C(C)C

Berechnete Eigenschaften

- Genaue Masse: 278.21200

- Monoisotopenmasse: 262.21740061g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 17

- Anzahl drehbarer Bindungen: 7

- Komplexität: 172

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- Topologische Polaroberfläche: 15.7Ų

- Tautomerzahl: nichts

- XLogP3: 3.6

Experimentelle Eigenschaften

- Farbe/Form: flüssig

- Dichte: 0.915 g/mL at 25 °C(lit.)

- Siedepunkt: 74-75 °C/0.45 mmHg(lit.)

- Flammpunkt: Fahrenheit: 188.6° f< br / >Celsius: 87° C< br / >

- Brechungsindex: n20/D 1.461(lit.)

- PSA: 42.59000

- LogP: 3.97850

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Sicherheitsinformationen

-

Symbol:

- Signalwort:Warning

- Gefahrenhinweis: H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- Transportnummer gefährlicher Stoffe:NA 1993 / PGIII

- WGK Deutschland:3

- Code der Gefahrenkategorie: 14-36/37/38

- Sicherheitshinweise: 7-26-36

- FLUKA MARKE F CODES:10

-

Identifizierung gefährlicher Stoffe:

- Risikophrasen:R14; R36/37/38

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Zolldaten

- HS-CODE:2929909090

- Zolldaten:

China Zollkodex:

2929909090Übersicht:

299909090 Andere stickstoffhaltige Verbindungen. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

2929909090 andere Verbindungen mit anderer Stickstofffunktion MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 602067-100mg |

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester |

92611-10-4 | 99% | 100mg |

¥0.0 | 2023-07-10 | |

| 1PlusChem | 1P003SHS-5g |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |

92611-10-4 | 98% | 5g |

$113.00 | 2024-04-20 | |

| 1PlusChem | 1P003SHS-10g |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |

92611-10-4 | 98% | 10g |

$178.00 | 2024-04-20 | |

| Aaron | AR003SQ4-5g |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |

92611-10-4 | 96% | 5g |

$100.00 | 2025-02-12 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 602067-5g |

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester |

92611-10-4 | 99% | 5g |

¥775.0 | 2024-07-19 | |

| 1PlusChem | 1P003SHS-1g |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |

92611-10-4 | 98% | 1g |

$60.00 | 2024-04-20 | |

| Aaron | AR003SQ4-250mg |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |

92611-10-4 | 96% | 250mg |

$15.00 | 2025-02-12 | |

| A2B Chem LLC | AB76096-10g |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |

92611-10-4 | 98% | 10g |

$194.00 | 2024-05-20 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 392561-5G |

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester |

92611-10-4 | 5g |

¥1181.16 | 2023-12-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-235832-5 g |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite, |

92611-10-4 | 5g |

¥1,091.00 | 2023-07-10 |

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

Referenz

Synthetic Routes 2

Reaktionsbedingungen

Referenz

- Chemical synthesis of deoxyoligonucleotides by the phosphoramidite method, Methods in Enzymology, 1987, 154, 287-313

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Phosphorus trichloride ; 20 - 30 °C

1.2 Solvents: Diethyl ether ; 0 °C; overnight, 0 °C → rt

1.2 Solvents: Diethyl ether ; 0 °C; overnight, 0 °C → rt

Referenz

- Preparation of nucleoside cyclic phosphates as antiviral agents, United States, , ,

Synthetic Routes 4

Reaktionsbedingungen

Referenz

- Nucleoside phosphoramidite intermediates, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Diethyl ether

Referenz

- New approach to the synthesis of deoxyribonucleoside phosphoramidite derivatives, Chemistry Letters, 1986, (8), 1401-4

Synthetic Routes 6

Reaktionsbedingungen

Referenz

- Method for synthesizing deoxyoligonucleotides, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; 14 h, rt

Referenz

- Cytotoxic and mutagenic properties of alkyl phosphotriester lesions in Escherichia coli cells, Nucleic Acids Research, 2018, 46(8), 4013-4021

Synthetic Routes 8

Reaktionsbedingungen

Referenz

- Process for manufacturing purified phosphorodiamidite, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reaktionsbedingungen

Referenz

- In situ activation of bisdialkylaminophosphines - a new method for synthesizing deoxyoligonucleotides on polymer supports, Nucleic Acids Research, 1984, 12(10), 4051-61

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C

Referenz

- Preparation of lysophosphatidylthreonine and their derivatives having activity of promoting degranulation of mast cells, Japan, , ,

Synthetic Routes 11

Reaktionsbedingungen

1.1 Solvents: Diethyl ether ; 0 °C; overnight, rt

Referenz

- Preparation of cyclic nucleotide analogs as antiviral, antitumor, and parasiticide agents, World Intellectual Property Organization, , ,

Synthetic Routes 12

Reaktionsbedingungen

1.1 Solvents: Chloroform ; 10 min, rt

Referenz

- Coupling of 1-Chloro-N,N-diisopropylphosphanamine-Based Reagents with Alcohols and Thiosulfonates: A Precise Construction of O-P(O)-S Bonds, Organic Letters, 2022, 24(29), 5324-5328

Synthetic Routes 13

Reaktionsbedingungen

Referenz

- Hybridization of phosphate-methylated DNA and natural oligonucleotides. Implications for protein-induced DNA duplex destabilization, Recueil des Travaux Chimiques des Pays-Bas, 1989, 108(1), 28-35

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; 3 h, 0 °C

Referenz

- Switching lysophosphatidylserine G protein-coupled receptor agonists to antagonists by acylation of the hydrophilic serine amine, Journal of Medicinal Chemistry, 2021, 64(14), 10059-10101

Synthetic Routes 15

Reaktionsbedingungen

1.1 Solvents: Diethyl ether

Referenz

- Synthesis of phosphate-methylated DNA fragments using 9-fluorenylmethoxycarbonyl as transient base protecting group, Journal of Organic Chemistry, 1989, 54(7), 1657-64

Synthetic Routes 16

Reaktionsbedingungen

Referenz

- Bis-(N,N-dialkylamino)alkoxyphosphines as a new class of phosphite coupling agent for the synthesis of oligonucleotides, Chemistry Letters, 1984, (7), 1229-32

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Raw materials

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Preparation Products

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Verwandte Literatur

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

92611-10-4 (Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester) Verwandte Produkte

- 717871-75-5(4-chloro-1H-pyrazole-3-carbonyl chloride)

- 2222463-76-3(Pentalene, 1,2,3,4-tetrahydro-1,3-diphenyl-, (1R,3R)-)

- 2229220-85-1(1-2-(2-methoxypyridin-4-yl)ethylcyclopropan-1-ol)

- 1361531-13-6(5-Methoxy-2-(perchlorophenyl)pyridine)

- 226089-56-1(1-Chloro-3-ethoxy-2-methylbenzene)

- 1023536-91-5(4-Chloro-N-cyclohexyl-N-phenylbutanamide)

- 1823781-61-8(1-(3-Chloro-4-trifluoromethyl-phenyl)-2,2-difluoro-ethanone)

- 2171343-44-3(5-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid)

- 333742-29-3(1-(3,4-difluorobenzoyl)-4-methylpiperazine)

- 1805487-26-6(2-Bromo-5-methoxyisonicotinonitrile)

Empfohlene Lieferanten

钜澜化工科技(青岛)有限公司

Gold Mitglied

CN Lieferant

Großmenge

PRIBOLAB PTE.LTD

Gold Mitglied

CN Lieferant

Reagenz

BIOOKE MICROELECTRONICS CO.,LTD

Gold Mitglied

CN Lieferant

Reagenz

Jincang Pharmaceutical (Shanghai) Co., LTD.

Gold Mitglied

CN Lieferant

Reagenz

Changzhou Guanjia Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge